2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid
Overview
Description
2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid is a heterocyclic organic compound featuring a pyrrolidine ring fused to a thiazole ring, which is further substituted with a carboxylic acid group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiazole-4-carboxylic acid and pyrrolidine.
Reaction Conditions: The reaction involves nucleophilic substitution where pyrrolidine attacks the thiazole ring under acidic or basic conditions.
Industrial Production Methods: Large-scale production may involve continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form its corresponding acid anhydride or ester.
Reduction: The thiazole ring can undergo reduction to form thiazolidine derivatives.
Substitution: The pyrrolidine ring can be substituted with various alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Thiazole-4-carboxylic acid anhydride or ester.
Reduction: Thiazolidine derivatives.
Substitution: Alkylated or arylated pyrrolidine derivatives.
Mechanism of Action
Target of Action
Compounds containing pyrrolidine and thiazole moieties have been widely used in medicinal chemistry for the treatment of various human diseases . The pyrrolidine ring, a five-membered nitrogen heterocycle, and the thiazole ring, a heterocycle containing sulfur and nitrogen, are known to interact with various biological targets .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Biochemical Pathways
It is known that molecules containing thiazole rings can activate or stop various biochemical pathways . The downstream effects of these interactions would depend on the specific pathways and targets involved.
Pharmacokinetics
The introduction of heteroatomic fragments in drug molecules, such as nitrogen in the pyrrolidine and thiazole rings, is a common strategy for modifying physicochemical parameters and obtaining optimal adme/tox results for drug candidates .
Result of Action
The general effects of molecules containing thiazole rings can vary widely, depending on their specific interactions with biological targets .
Action Environment
It is known that the compound is stable under normal temperatures and pressures, and should be kept away from strong oxidizing agents, strong acids, and strong bases .
Scientific Research Applications
2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid has diverse applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Studied for its pharmacological properties, such as potential use in drug development.
Industry: Employed in the synthesis of various chemical products.
Comparison with Similar Compounds
Thiazole derivatives: Similar heterocyclic compounds with varying substituents.
Pyrrolidine derivatives: Compounds featuring pyrrolidine rings with different functional groups.
Uniqueness: 2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid is unique due to its specific combination of pyrrolidine and thiazole rings, which imparts distinct chemical and biological properties compared to other similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovative research and development in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c11-7(12)6-5-13-8(9-6)10-3-1-2-4-10/h5H,1-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALABIYZPKXBEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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